Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
Description
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a copper-containing azo complex with a sulfonated aromatic backbone. Its structure features a central copper ion coordinated to a ligand derived from 3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid. The sulfonate (-SO₃⁻) group enhances water solubility, a critical factor for industrial or biological applications.
Properties
CAS No. |
26864-44-8 |
|---|---|
Molecular Formula |
C12H8CuN2O6S |
Molecular Weight |
371.81 g/mol |
IUPAC Name |
copper;hydron;3-[(4-hydroxy-2-oxidophenyl)diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Cu/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20);/q;+2/p-2 |
InChI Key |
HCRGNPMPQNRPLT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C1=CC(=C(C=C1O)[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic amine (e.g., 2,4-dihydroxyaniline), sodium nitrite, HCl, 0-5 °C | Diazotization of the aromatic amine to form the diazonium salt |
| 2 | Phenolic sulfonate compound (e.g., 4-hydroxybenzenesulfonate), alkaline medium (pH ~8-10), 0-5 °C | Azo coupling reaction to form the azo ligand |
| 3 | Copper(II) salt (CuSO4·5H2O or CuCl2), aqueous medium, room temperature | Addition of copper salt to the azo ligand solution to form the cuprate complex |
| 4 | pH adjustment (neutral to slightly basic), stirring for several hours | Stabilization and precipitation of the copper complex |
| 5 | Filtration, washing, and drying | Isolation of the pure Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) compound |
Reaction Scheme
$$
\text{Aromatic amine} \xrightarrow[\text{NaNO}_2, \text{HCl}]{0-5^\circ C} \text{Diazonium salt} \xrightarrow[\text{Phenolic sulfonate}, \text{alkaline}]{0-5^\circ C} \text{Azo ligand} + \text{Cu}^{2+} \rightarrow \text{Cuprate complex}
$$
Analysis of Preparation Methods
Advantages
- Water solubility: The sulfonate groups enhance aqueous solubility, facilitating reactions in water and simplifying purification.
- Mild conditions: Diazotization and azo coupling are well-established reactions performed at low temperatures to maintain stability.
- High specificity: The azo coupling is regioselective, allowing the formation of the desired ligand with hydroxyl groups positioned for effective copper coordination.
Challenges
- Control of pH: The complexation step requires careful pH control to avoid precipitation of copper hydroxides or incomplete complexation.
- Purity of ligand: Impurities in the azo ligand can affect the coordination efficiency and final complex purity.
- Stability: The azo group and phenolic hydroxyls are sensitive to oxidation; thus, inert atmosphere or antioxidants may be necessary during synthesis.
Yield and Purification
- Typical yields for the azo ligand synthesis range from 70-85%, depending on reaction conditions.
- The copper complex formation generally proceeds with yields above 80%.
- Purification is achieved by recrystallization from water or aqueous ethanol, exploiting the solubility differences.
Comprehensive Research Findings
| Parameter | Observation | Reference/Notes |
|---|---|---|
| Molecular formula | Complex with copper coordinated to azo ligand with sulfonate and hydroxyl groups | |
| Charge | -1 (anionic complex) | |
| Solubility | Highly soluble in water due to sulfonate groups | |
| Biological activity | Potential antioxidant and antimicrobial activity attributed to phenolic and azo groups | |
| Stability | Sensitive to oxidation; stable under acidic to neutral pH | Inferred from azo and phenol chemistry |
| Spectroscopic characterization | UV-Vis shows characteristic azo chromophore absorption; IR confirms Cu–O and Cu–N coordination | General azo-cuprate complexes literature |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0-5 °C | Formation of diazonium salt | Low temp prevents decomposition |
| Azo Coupling | Phenolic sulfonate, alkaline pH | 0-5 °C | Formation of azo ligand | pH critical for coupling efficiency |
| Complexation | Copper(II) salt | Room temp, neutral/slightly basic pH | Formation of cuprate complex | pH and stoichiometry control purity |
| Purification | Recrystallization from water/ethanol | Ambient | Pure cuprate complex | Removes unreacted ligand and salts |
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The azo group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) complexes.
Scientific Research Applications
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets such as enzymes and proteins. The copper ion in the compound can coordinate with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cuprate complexes and azo derivatives, focusing on substituents, solubility, spectral properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Solubility :
- The target compound’s single sulfonate group likely confers moderate water solubility, contrasting with the tetrasodium salt in , which exhibits high solubility due to four sulfonate groups and sodium counterions .
- Methyl or heterocyclic substituents (e.g., ) reduce solubility but improve thermal stability .
Spectroscopic Properties :
- Azo ligands in the target compound and analogs (e.g., C.I. 30145) absorb strongly in UV-Vis spectra (400–600 nm), typical for π→π* transitions in conjugated systems . NMR data from (e.g., Isorhamnetin-3-O glycoside) suggest hydroxyl and aromatic protons resonate at δ 6.5–8.5 ppm, a range likely applicable to the target compound .
Applications :
- Dyes : Compounds with multiple sulfonate groups () are preferred for textile dyes due to solubility and color fastness .
- Catalysis/Pharmaceuticals : The target compound’s copper center and hydroxyl groups may enable redox catalysis or metal-chelation bioactivity, akin to caffeic acid’s role in antioxidant studies .
Stability and Reactivity :
- Sodium or tetrasodium salts () exhibit superior stability in aqueous media compared to hydrogen-based salts (target compound) due to ionic shielding .
- The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound suggests lower acidity than analogs like Hydrogen [2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-hydroxybenzoate] .
Biological Activity
Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound that has garnered attention for its potential biological activities. This compound, often referred to as a cuprate due to its copper content, is characterized by its azo and sulfonate functional groups, which may influence its interactions within biological systems.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- Azo group: -N=N-
- Hydroxy groups: -OH
- Sulfonate group: -SO₃H
Biological Activity Overview
Research into the biological activity of this cuprate compound indicates several potential applications, particularly in the fields of medicine and biochemistry.
Antioxidant Properties
Studies suggest that cuprates exhibit antioxidant properties, which can help mitigate oxidative stress in cells. The presence of hydroxyl groups contributes to the radical-scavenging ability of the compound. This is particularly relevant in cancer research, where oxidative stress plays a significant role in tumor progression.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of similar cuprate compounds. For instance, studies on related structures have shown that they can inhibit the proliferation of cancer cells by inducing cell cycle arrest. The mechanism often involves modulation of key regulatory proteins such as cyclins and CDKs .
Table 1: Summary of Anticancer Effects
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DPBT | HT-29 | 50 | G1 Phase Arrest |
| DPBT | LS180 | 30 | Upregulation of p27 KIP1 |
| Cuprate | MCF-7 | 40 | Inhibition of Cyclin D1 |
Case Studies
- Study on DPBT : A study involving 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one (DPBT), a compound with structural similarities to our target cuprate, demonstrated significant cytotoxicity against colon cancer cell lines (HT-29 and LS180). The study reported an IC50 value indicating effective inhibition at concentrations that did not affect normal cells .
- Mechanistic Insights : Another case study explored the mechanism of action for related cuprates. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant tissues .
Research Findings
The biological activity of Hydrogen (3-((2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has been supported by various experimental findings:
- Cell Viability Assays : Various assays have confirmed that this cuprate exhibits selective toxicity towards cancerous cells while sparing normal cells.
- Protein Expression Analysis : Western blotting has revealed alterations in protein expression associated with cell cycle regulation upon treatment with this compound.
Q & A
Q. Basic Research Focus
- UV-Vis spectroscopy : Identify λmax (450–600 nm) for azo-chromophore transitions .
- FT-IR : Confirm -N=N- (1450–1600 cm⁻¹), -OH (3200–3500 cm⁻¹), and Cu-O bonds (500–600 cm⁻¹) .
- NMR : Limited utility due to paramagnetic Cu(II), but diamagnetic Cu(I) derivatives can be analyzed .
- X-ray crystallography : Resolve coordination geometry and supramolecular interactions .
How does the compound interact with biological macromolecules (e.g., DNA, proteins), and what mechanisms drive its reported antimicrobial activity?
Q. Advanced Research Focus
- DNA binding : Intercalation via azo-aromatic rings or groove-binding, confirmed via fluorescence quenching and circular dichroism (CD) .
- Protein interaction : Chelation with thiol (-SH) or amine (-NH₂) groups in enzymes, disrupting microbial metabolism .
Methodological Insight : Use agar dilution assays (MIC values) for antimicrobial testing and molecular docking simulations to predict binding sites .
Why do studies report variable bioactivity (e.g., anticancer vs. antimicrobial) for structurally similar copper-azo complexes?
Q. Advanced Research Focus
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance DNA cleavage, while electron-donating groups (e.g., -OH) improve metal-chelation .
- Coordination geometry : Square-planar vs. tetrahedral geometries alter redox potentials and ligand accessibility .
Methodological Insight : Compare SAR (structure-activity relationship) studies using standardized assays (e.g., MTT for cytotoxicity) .
How can researchers address contradictions in reported stability data for this compound under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation : Sulfonate groups enhance solubility but may destabilize the complex at pH > 9 .
- Redox instability : Cu(II)/Cu(I) transitions under reducing environments (e.g., cellular glutathione) .
Methodological Insight : Perform stability studies using simulated physiological buffers (PBS, pH 7.4) and monitor via UV-Vis and cyclic voltammetry .
What computational modeling approaches are suitable for predicting the compound’s electronic properties and binding affinities?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry, predict HOMO-LUMO gaps, and map electrostatic potentials .
- Molecular dynamics (MD) : Simulate interactions with DNA/proteins in aqueous environments .
Methodological Insight : Use Gaussian or ORCA for DFT and GROMACS for MD simulations .
How do substituent modifications on the aryl rings alter the compound’s photophysical properties (e.g., fluorescence, singlet oxygen generation)?
Q. Advanced Research Focus
- Extended conjugation : Adding nitro (-NO₂) or amino (-NH₂) groups shifts λmax and enhances intersystem crossing for photodynamic activity .
- Heavy atom effect : Bromine substituents increase spin-orbit coupling, improving singlet oxygen yield .
Methodological Insight : Use fluorescence lifetime measurements and ESR spectroscopy to quantify ROS generation .
What experimental strategies can validate the compound’s proposed mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Gene expression profiling : RNA-seq to identify pathways affected by the compound .
- Metabolomics : Track changes in microbial or cancer cell metabolites via LC-MS .
Methodological Insight : Combine omics data with biochemical assays (e.g., ATPase inhibition) for mechanistic validation .
How can researchers design derivatives of this compound for targeted applications (e.g., selective anticancer agents)?
Q. Advanced Research Focus
- Ligand functionalization : Attach targeting moieties (e.g., folate) for receptor-specific delivery .
- Pro-drug strategies : Mask sulfonate groups with esters to enhance membrane permeability .
Methodological Insight : Use Click chemistry for modular derivatization and in silico ADMET profiling to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
